molecular formula C18H17Cl2NO B12535231 N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide CAS No. 820213-34-1

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide

Cat. No.: B12535231
CAS No.: 820213-34-1
M. Wt: 334.2 g/mol
InChI Key: MVBXYNAOWDPIPU-UHFFFAOYSA-N
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Description

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide is a high-purity organic compound of interest in medicinal chemistry and pharmacological research. As a derivative featuring acetamide and bis(4-chlorophenyl) structural motifs, it serves as a valuable intermediate or building block for the synthesis of more complex molecules . Similar chlorophenyl acetamide derivatives have been investigated for various biological activities, suggesting its potential application in developing enzyme inhibitors or receptor modulators . Researchers utilize this compound in exploratory studies to understand structure-activity relationships (SAR), with its mechanism of action being highly dependent on the specific target and final synthesized product . Strictly for research purposes, this product is not for diagnostic or therapeutic use.

Properties

CAS No.

820213-34-1

Molecular Formula

C18H17Cl2NO

Molecular Weight

334.2 g/mol

IUPAC Name

N-[4,4-bis(4-chlorophenyl)but-3-enyl]acetamide

InChI

InChI=1S/C18H17Cl2NO/c1-13(22)21-12-2-3-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h3-11H,2,12H2,1H3,(H,21,22)

InChI Key

MVBXYNAOWDPIPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-chlorobenzyl chloride.

    Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide forms an intermediate compound.

    Addition of Acetamide: The intermediate is then reacted with acetamide under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide and related compounds, based on the evidence provided:

Compound Name Key Structural Features Key Differences Potential Applications/Properties Reference
This compound - But-3-en-1-yl backbone
- Two 4-chlorophenyl groups
- Acetamide terminal group
- Conjugated C=C bond introduces rigidity and electronic effects - Potential as a synthetic intermediate
- Structural mimic for bioactive molecules
2-(4-Chlorophenyl)-N-(4,4-diphenylbutyl)acetamide - Saturated butyl chain
- Two phenyl (non-chlorinated) groups
- Lack of C=C bond reduces rigidity
- Lower lipophilicity due to non-chlorinated phenyl groups
- Studied in triflic acid-mediated reactions for amide functionalization
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide - Benzothiazole ring with methoxy group
- Single 4-chlorophenyl group
- Heterocyclic benzothiazole enhances π-stacking and solubility - Likely designed for antimicrobial or anticancer activity (common in benzothiazole derivatives)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide - Naphthalene ring
- Chloro-fluoro substitution on phenyl
- Extended aromatic system (naphthalene) increases molecular weight and hydrophobicity - Structural studies highlight hydrogen bonding for crystal packing
2-(4-Chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide - Diethylaminoethyl group
- Phenoxy linkage
- Polar diethylamino group enhances solubility in aqueous media - Potential as a drug candidate due to improved pharmacokinetics

Key Observations:

Backbone Flexibility vs. Rigidity : The conjugated ene group in the target compound introduces rigidity compared to saturated analogs like 2-(4-chlorophenyl)-N-(4,4-diphenylbutyl)acetamide. This may influence binding affinity in biological systems.

Functional Group Diversity: The presence of heterocycles (e.g., benzothiazole) or polar groups (e.g., diethylaminoethyl) in analogs alters solubility and electronic properties, tailoring compounds for specific applications.

Synthetic Utility : The target compound’s unsaturated backbone may serve as a precursor for further functionalization (e.g., hydrogenation or cycloaddition), unlike fully saturated analogs.

Biological Activity

N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-chlorobenzaldehyde and 4-chlorobenzyl chloride.
  • Formation of Intermediate : These react in the presence of a base (e.g., sodium hydroxide) to form an intermediate compound.
  • Addition of Acetamide : The intermediate is subsequently reacted with acetamide under acidic conditions to yield the final product.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Reports indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1-2
Enterococcus faecalis1-2
Escherichia coli2-8
Salmonella enterica2-8

Anticancer Properties

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, which could explain its antimicrobial and anticancer effects.
  • Receptor Binding : It may bind to various receptors, altering their activity and leading to downstream biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited strong antibacterial activity against multiple strains, with a focus on its mechanism related to membrane disruption .
  • Cancer Cell Line Study : In another study, the compound was tested against breast cancer cell lines where it showed significant cytotoxicity, leading to increased apoptosis rates compared to control groups .
  • Comparative Analysis : A comparative study with similar compounds highlighted the unique structural features of this compound that contribute to its distinct biological profile .

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